[2-(Piperazin-1-yl)ethyl](propan-2-yl)amine
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Overview
Description
2-(Piperazin-1-yl)ethylamine: is an organic compound with the molecular formula C9H21N3 It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of both piperazine and isopropylamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)ethylamine typically involves the reaction of piperazine with isopropylamine. One common method is the nucleophilic substitution reaction where piperazine reacts with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of 2-(Piperazin-1-yl)ethylamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(Piperazin-1-yl)ethylamine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: N-oxides of 2-(Piperazin-1-yl)ethylamine.
Reduction: Secondary amines with reduced nitrogen centers.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: 2-(Piperazin-1-yl)ethylamine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It is also employed in the development of new pharmacological agents.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Piperazine derivatives are known for their therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: In the industrial sector, 2-(Piperazin-1-yl)ethylamine is used in the production of polymers and other materials. It can also be utilized as a corrosion inhibitor and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can bind to these targets, modulating their activity and leading to various biological effects. The isopropylamine group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Piperazine: A simpler compound with similar structural features but lacking the isopropylamine group.
N-Methylpiperazine: A derivative of piperazine with a methyl group attached to the nitrogen atom.
N-Phenylpiperazine: A piperazine derivative with a phenyl group attached to the nitrogen atom.
Uniqueness: 2-(Piperazin-1-yl)ethylamine is unique due to the presence of both piperazine and isopropylamine groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-(2-piperazin-1-ylethyl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-9(2)11-5-8-12-6-3-10-4-7-12/h9-11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQQOKIDSNGXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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